molecular formula C17H16F3NO2 B5586920 2-(2,6-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2,6-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5586920
M. Wt: 323.31 g/mol
InChI Key: FSVFEEZBMSNMAF-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by its unique structural features, including a dimethylphenoxy group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting 2,6-dimethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,6-dimethylphenoxy)acetyl chloride.

    Amidation Reaction: The resulting acyl chloride is then reacted with 3-(trifluoromethyl)aniline to form the desired acetamide. This step usually requires a base like pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) on the trifluoromethylphenyl ring can be reduced to an amine.

    Substitution: Halogenation or nitration can occur on the aromatic rings under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(2,6-Dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which 2-(2,6-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylphenoxy)-N-phenylacetamide: Lacks the trifluoromethyl group, which may result in different pharmacokinetic properties.

    2-(2,6-Dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its biological activity.

Uniqueness

The presence of both the dimethylphenoxy and trifluoromethylphenyl groups in 2-(2,6-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide makes it unique, as these groups can significantly influence the compound’s chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and bioavailability, making this compound a valuable candidate for further research and development.

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-11-5-3-6-12(2)16(11)23-10-15(22)21-14-8-4-7-13(9-14)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVFEEZBMSNMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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